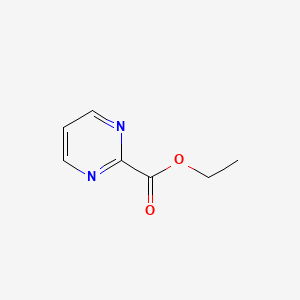

Ethyl 2-pyrimidinecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl pyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-8-4-3-5-9-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFMAAFCQDFHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879092 | |

| Record name | 2-PYRIMIDINECARBOXYLIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42839-08-7 | |

| Record name | 2-Pyrimidinecarboxylic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042839087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PYRIMIDINECARBOXYLIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-pyrimidinecarboxylate CAS number and properties

A Pivotal Pharmacophore Building Block for Medicinal Chemistry

Part 1: Executive Summary

Ethyl 2-pyrimidinecarboxylate (CAS: 42839-08-7) is a specialized heterocyclic ester widely utilized in fragment-based drug discovery (FBDD) and organic synthesis.[1] Distinguished by the electron-deficient nature of the pyrimidine ring, the ester moiety at the C2 position exhibits enhanced electrophilicity compared to its carbocyclic analogs (e.g., ethyl benzoate). This unique electronic profile makes it a "privileged scaffold" for synthesizing bioactive amides, hydrazides, and heterocycle-fused derivatives targeting kinases (e.g., EGFR, HER-2) and metabolic enzymes (e.g., LDH).

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, designed for researchers requiring high-fidelity data for experimental design.

Part 2: Identity & Physicochemical Profile

Chemical Identity

| Property | Specification |

| CAS Number | 42839-08-7 |

| IUPAC Name | Ethyl pyrimidine-2-carboxylate |

| Synonyms | 2-Pyrimidinecarboxylic acid ethyl ester; Ethyl 2-pyrimidinate |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| SMILES | CCOC(=O)C1=NC=CC=N1 |

| InChI Key | PYFMAAFCQDFHJX-UHFFFAOYSA-N |

Physical Properties

| Parameter | Value | Experimental/Predicted |

| Appearance | White to off-white crystalline solid | Experimental |

| Melting Point | 64–66 °C | Experimental [1] |

| Boiling Point | ~262 °C (at 760 mmHg) | Predicted |

| Solubility | Soluble in DCM, MeOH, EtOH, DMSO; sparingly soluble in water | Experimental |

| pKa | ~ -1.2 (pyrimidine N) | Predicted (Base strength) |

Expert Insight: The low melting point (64–66 °C) dictates that this compound should be stored in a cool, dry environment (2–8 °C) to prevent "caking" or partial hydrolysis upon exposure to ambient humidity. Its solubility in chlorinated solvents makes it ideal for standard amide coupling workflows.

Part 3: Synthetic Routes & Manufacturing

The synthesis of this compound typically proceeds via two primary industrial routes: the Pinner Reaction (from nitriles) or Oxidative Esterification (from methylpyrimidines).

Route A: The Pinner Synthesis (From 2-Cyanopyrimidine)

This is the most common laboratory-scale route due to the commercial availability of 2-cyanopyrimidine.

-

Imidate Formation: 2-Cyanopyrimidine is treated with anhydrous HCl in absolute ethanol at 0°C. The nitrile activates the carbon for nucleophilic attack by ethanol, forming the ethyl imidate hydrochloride intermediate.

-

Hydrolysis: Careful addition of water hydrolyzes the imidate to the ester.

Route B: Oxidative Esterification (From 2-Methylpyrimidine)

Used in larger-scale manufacturing where 2-methylpyrimidine is the feedstock.

-

Oxidation: 2-Methylpyrimidine is oxidized (e.g., using SeO₂ or KMnO₄) to 2-pyrimidinecarboxylic acid.

-

Fischer Esterification: The acid is refluxed with ethanol and a catalytic acid (H₂SO₄) to yield the ester.

Visualization of Synthetic Pathways

Figure 1: Convergent synthetic pathways for this compound via Nitrile Pinner reaction or Methyl oxidation.

Part 4: Reactivity & Synthetic Utility

The 2-position of the pyrimidine ring is significantly electron-deficient due to the inductive withdrawal of the two adjacent nitrogen atoms. This renders the ethyl ester highly reactive toward nucleophiles, often more so than phenyl or pyridine analogs.

Nucleophilic Acyl Substitution (Amidation)

The most critical application is the formation of carboxamides .

-

Mechanism: Direct aminolysis. The electron-poor ring acts as an internal Lewis acid, activating the carbonyl carbon.

-

Protocol Note: Unlike benzoate esters, which often require high heat or Lewis acids (e.g., AlMe₃) for direct aminolysis, this compound often reacts with primary amines in mild conditions (EtOH, RT to 60°C).

Reduction to Carbinols

Reduction with NaBH₄ or LiAlH₄ yields 2-(hydroxymethyl)pyrimidine , a precursor for installing methylene linkers in drug candidates.

Inverse Electron Demand Diels-Alder (IEDDA)

While the ester itself is stable, the pyrimidine ring can participate in IEDDA reactions with electron-rich dienophiles (e.g., enamines), followed by retro-Diels-Alder loss of HCN, to form substituted pyridines. The 2-ester group influences the regioselectivity of this transformation.

Reactivity Diagram

Figure 2: Divergent reactivity profile demonstrating the compound's utility as a core scaffold.

Part 5: Handling, Stability & Safety

Safety Data (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Measures: Use in a fume hood. Wear nitrile gloves and chemical safety goggles. Avoid inhalation of dust/powder.[2][4]

Storage & Stability

-

Hygroscopicity: The ester bond is susceptible to hydrolysis under basic or highly humid conditions, reverting to the parent acid (2-pyrimidinecarboxylic acid).

-

Recommended Storage: Sealed container, 2–8 °C, protected from light and moisture.

-

Shelf Life: ~2 years if stored correctly.

References

-

ChemicalBook & NIST Data. (2025). This compound Properties and Melting Point Data. Retrieved from and .

-

PubChem Compound Summary. (2025). This compound (CID 13360715).[5] National Center for Biotechnology Information. Retrieved from .

-

MDPI Molecules. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates as LDH Inhibitors. Discusses the use of ethyl pyrimidine carboxylates in convergent synthesis pathways. Retrieved from .

-

Fisher Scientific. (2025).[4] Safety Data Sheet: this compound. Retrieved from .

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. Ethyl 2-pyridinecarboxylate | C8H9NO2 | CID 17307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-aminopyrimidine-5-carboxylate - Safety Data Sheet [chemicalbook.com]

- 5. 42839-08-7 | Ethyl pyrimidine-2-carboxylate - AiFChem [aifchem.com]

An In-depth Technical Guide to Ethyl 2-pyrimidinecarboxylate and its Derivatives in Drug Discovery

A Senior Application Scientist's Perspective on a Versatile Scaffold

Foreword: The Enduring Relevance of the Pyrimidine Core

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of nucleic acids.[1] Its inherent physicochemical properties and synthetic tractability have made it a "privileged scaffold" in drug discovery, continually adapted to meet diverse therapeutic challenges.[2] This guide focuses on a key exemplar of this scaffold: Ethyl 2-pyrimidinecarboxylate. We will explore its synthesis, reactivity, and transformation into derivatives that have shown significant promise in various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile building block.

I. The Core Moiety: this compound

This compound is a heterocyclic ester that serves as a pivotal starting material for the synthesis of a wide range of more complex, biologically active molecules. Its structure, featuring an electron-deficient pyrimidine ring and a reactive ester group, provides multiple avenues for chemical modification.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis. The table below summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₂ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |

| Boiling Point | Not consistently reported | - |

| Melting Point | Not consistently reported | - |

| Solubility | Soluble in common organic solvents | General knowledge |

| CAS Number | 42839-08-7 | [3] |

Note: Physical properties such as boiling and melting points can vary depending on purity and experimental conditions. Researchers should always refer to the certificate of analysis for the specific batch being used.

Synthesis of this compound: A Practical Approach

While several methods exist for the synthesis of pyrimidines, a common and practical approach for this compound involves the condensation of a 1,3-dicarbonyl equivalent with an amidine. One established method is a variation of the Pinner synthesis, which involves the reaction of ethyl formate (as a source of the C2 carbon and the ester) with acetamidine.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from readily available starting materials.

Materials:

-

Ethyl formate

-

Acetamidine hydrochloride

-

Sodium ethoxide

-

Ethanol (absolute)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Preparation of Acetamidine Free Base: In a flask equipped with a stirrer, dissolve acetamidine hydrochloride in a minimal amount of cold absolute ethanol.

-

To this solution, add a freshly prepared solution of sodium ethoxide in ethanol dropwise at 0°C until the solution is slightly basic.

-

Stir the mixture for 30 minutes at 0°C. The precipitated sodium chloride is removed by filtration under an inert atmosphere. The filtrate containing the acetamidine free base is used directly in the next step.

-

Condensation Reaction: To the ethanolic solution of acetamidine, add an equimolar amount of ethyl formate.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Causality Behind Experimental Choices:

-

The use of sodium ethoxide is to generate the free base of acetamidine from its hydrochloride salt, as the free base is the active nucleophile in the condensation reaction.

-

The reaction is carried out under reflux to provide the necessary activation energy for the condensation and cyclization to occur.

-

The aqueous work-up with sodium bicarbonate is to neutralize any remaining acidic species.

-

Purification by vacuum distillation is suitable for liquid products, while column chromatography is a versatile method for removing impurities.

II. Reactivity of this compound: A Gateway to Derivatives

The chemical reactivity of this compound is dominated by the electrophilic nature of the ester carbonyl group and the pyrimidine ring's susceptibility to nucleophilic substitution, particularly when activated.

"this compound" [fillcolor="#FBBC05"];

"Hydrolysis" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Amination" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reduction" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophilic Aromatic Substitution" [fillcolor="#5F6368", fontcolor="#FFFFFF"];

"this compound" -- "Hydrolysis" [label=" H+ or OH-"]; "this compound" -- "Amination" [label=" R-NH2"]; "this compound" -- "Reduction" [label=" e.g., LiAlH4"]; "this compound" -- "Nucleophilic Aromatic Substitution" [label=" Nu-"]; }

Caption: Key reaction pathways of this compound.A. Hydrolysis: Accessing the Carboxylic Acid

The ester functionality of this compound can be readily hydrolyzed under acidic or basic conditions to yield pyrimidine-2-carboxylic acid. This transformation is crucial as the resulting carboxylic acid is a versatile intermediate for the synthesis of amides and other derivatives. The kinetics of ester hydrolysis are typically pH and temperature-dependent.[4][5]

start [label="this compound"]; intermediate [label="Tetrahedral Intermediate"]; product [label="Pyrimidine-2-carboxylic Acid"];

start -> intermediate [label="+ OH-"]; intermediate -> product [label="- EtOH"]; }

Caption: Simplified mechanism of base-catalyzed hydrolysis.B. Amination: Formation of Amides

Direct reaction of this compound with ammonia or primary/secondary amines leads to the formation of the corresponding pyrimidine-2-carboxamides. This amidation reaction is a cornerstone in the synthesis of many biologically active compounds.

Experimental Protocol: Synthesis of Pyrimidine-2-carboxamide

Objective: To synthesize Pyrimidine-2-carboxamide from this compound.

Materials:

-

This compound

-

Ammonia (7N solution in methanol)

-

Methanol

-

Dichloromethane

Procedure:

-

Dissolve this compound in methanol.

-

Add a 7N solution of ammonia in methanol to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol).

Causality Behind Experimental Choices:

-

Using a concentrated solution of ammonia in methanol provides a high concentration of the nucleophile, driving the reaction towards the amide product.

-

The reaction is typically run at room temperature to avoid potential side reactions.

-

Recrystallization is an effective method for purifying solid products.

C. Reduction: Towards Alcohols and Amines

The ester group of this compound can be reduced to a primary alcohol, (2-pyrimidinyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Further reduction of the pyrimidine ring can also occur under more forcing conditions. Catalytic transfer hydrogenation offers a milder alternative for certain reductions.[6][7]

"Ester" [label="this compound"]; "Alcohol" [label="(2-Pyrimidinyl)methanol"];

"Ester" -> "Alcohol" [label="1. LiAlH4\n2. H2O"]; }

Caption: Reduction of the ester to a primary alcohol.D. Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the 4- or 6-position.[8][9][10][11] While this compound itself does not have a leaving group, this type of reactivity is crucial for many of its derivatives.

III. Common Derivatives and Their Applications in Drug Development

The true value of this compound lies in its role as a precursor to a diverse array of derivatives with significant therapeutic potential.

A. Pyrimidine-2-carboxamides: A Privileged Motif

As mentioned, the amide derivatives are readily synthesized and are a common feature in many drug candidates. The amide nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets.

Structure-Activity Relationship (SAR) Insights:

The substituents on the amide nitrogen can be systematically varied to probe the binding pocket of a target enzyme or receptor. This allows for the optimization of potency, selectivity, and pharmacokinetic properties.[12][13][14][15]

B. 2-Aminomethylpyrimidines: Building Blocks for Complex Ligands

Reduction of the corresponding amide or nitrile provides access to 2-aminomethylpyrimidines.[16] The primary amine functionality is a key pharmacophore and a versatile handle for further synthetic elaboration, allowing for the construction of more complex molecules with tailored biological activities.

C. Kinase Inhibitors: Targeting the ATP-binding Site

The pyrimidine scaffold is a well-established core for the design of kinase inhibitors.[17][18][19][20] Many of these inhibitors mimic the adenine portion of ATP, binding to the hinge region of the kinase domain. This compound derivatives have been explored as scaffolds for the development of inhibitors for various kinases implicated in cancer and other diseases.

Table of Representative Derivatives and Their Biological Activities

| Derivative Class | Example Structure | Therapeutic Area | Mechanism of Action (if known) | Reference(s) |

| Pyrimidine-quinoline Carboxylates | Ethyl 2-((4-arylpyrimidin-2-yl)amino)phenyl)quinoline-4-carboxylate | Cancer | Lactate Dehydrogenase (LDH) Inhibition | [21][22] |

| Aminopyrimidine Derivatives | Ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates | Antiviral, Antihypertensive | Various | [23] |

| Fused Pyrimidine Systems | Pyrido[2,3-d]pyrimidines | Cancer, Inflammation | Various, including kinase inhibition | [24] |

| Pyrimidine Nucleoside Analogs | - | Antiviral | Inhibition of viral DNA/RNA synthesis | [25] |

IV. Future Directions and Conclusion

This compound continues to be a valuable and versatile building block in the ever-evolving landscape of drug discovery. Its synthetic accessibility and the diverse reactivity of its functional groups ensure its continued use in the generation of novel chemical entities. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies for its preparation and derivatization. Furthermore, the exploration of novel derivatives targeting a wider range of biological targets will undoubtedly lead to the discovery of new therapeutic agents. The pyrimidine core, exemplified by this compound, is a testament to the enduring power of heterocyclic chemistry in addressing unmet medical needs.

References

-

Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

-

2-mercaptopyrimidine. (n.d.). Organic Syntheses Procedure. Retrieved January 30, 2026, from [Link]

-

24.6: Synthesis of Amines. (2024, February 24). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

-

Pinner pyrimidine synthesis. (n.d.). Slideshare. Retrieved January 30, 2026, from [Link]

- Preparation process of 2-cyano pyrimidine. (n.d.). Google Patents.

- Method for preparing 2-cyanopyrimidine. (n.d.). Google Patents.

-

(PDF) Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1][21]thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). Academia.edu. Retrieved January 30, 2026, from [Link]

-

Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Synthesis of 2-Cyanopyrimidines. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025, December 3). PMC - PubMed Central. Retrieved January 30, 2026, from [Link]

-

Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (2024, September 9). PubMed. Retrieved January 30, 2026, from [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). semantic-scholar.org. Retrieved January 30, 2026, from [Link]

-

This compound (C007B-149991). (n.d.). Cenmed Enterprises. Retrieved January 30, 2026, from [Link]

-

(PDF) Reduction of Pyrimidine Derivatives by LiAlH 4. (2025, August 7). ResearchGate. Retrieved January 30, 2026, from [Link]

- A kind of preparation method of 2- chloro-pyrimidine derivatives. (n.d.). Google Patents.

-

Ester synthesis by oxidative esterification. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

-

ethyl 2-pyridinecarboxylate. (2025, May 20). ChemSynthesis. Retrieved January 30, 2026, from [Link]

-

Hydrogenation of ethyl pyruvate. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

-

Cu(ii)-catalyzed esterification reaction via aerobic oxidative cleavage of C(CO)–C(alkyl) bonds. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 30, 2026, from [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol. Retrieved January 30, 2026, from [Link]

-

(PDF) Synthesis of 2-Cyanopyrimidines. (2025, October 16). ResearchGate. Retrieved January 30, 2026, from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. Retrieved January 30, 2026, from [Link]

-

Synthesis of pyrimidines by direct condensation of amides and nitriles. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

-

Oxidation and esterification sequence of 1. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Reduction of Carboxylic Acids By LiAlH4 Mechanism By: Dr. Manu Kaushal. (2020, April 18). YouTube. Retrieved January 30, 2026, from [Link]

-

22.3 Synthesis of Amines. (2021, April 29). YouTube. Retrieved January 30, 2026, from [Link]

-

(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025, September 2). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Fischer Esterification. (2022, November 16). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

-

Preparation of Cyanopyridines by Direct Cyanation. (n.d.). semantic-scholar.org. Retrieved January 30, 2026, from [Link]

-

5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

-

ethyl 1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylate. (2025, May 20). ChemSynthesis. Retrieved January 30, 2026, from [Link]

-

Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). (2022, January 9). Reddit. Retrieved January 30, 2026, from [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science. Retrieved January 30, 2026, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Page loading... [guidechem.com]

- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ars.usda.gov [ars.usda.gov]

- 5. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]

- 7. Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based metal–organic frameworks - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 16. Synthesis of 2'-aminomethyl derivatives of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. pure.dongguk.edu [pure.dongguk.edu]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. gsconlinepress.com [gsconlinepress.com]

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Building Block

An In-depth Technical Guide to the Solubility of Ethyl 2-pyrimidinecarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its chemical structure, a pyrimidine ring substituted with an ethyl carboxylate group, imparts it with a unique solubility profile that is critical to control in various stages of drug development, from reaction chemistry and purification to formulation and bioavailability. Understanding and predicting the solubility of this compound in different organic solvents is not merely an academic exercise but a fundamental necessity for process optimization, yield maximization, and the rational design of drug delivery systems. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, empowering researchers to make informed decisions in their daily work.

The Theoretical Underpinnings of Solubility: A Hansen Solubility Parameter Approach

The adage "like dissolves like" provides a rudimentary but effective framework for predicting solubility. This principle is more quantitatively and comprehensively captured by the Hansen Solubility Parameter (HSP) theory. HSPs deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from atomic-level London dispersion forces.

-

δP (Polar): Stemming from intermolecular dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Every solvent and solute can be characterized by a unique set of these three parameters, placing it as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.

The distance (Ra) between the HSPs of a solute and a solvent in Hansen space is a key predictor of solubility and can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a greater likelihood of dissolution.

Caption: The Hansen Solubility Sphere concept, illustrating that solvents falling within the sphere (small Ra) are good solvents for the solute at the center.

Predicting the Solubility of this compound

Estimated Hansen Solubility Parameters for this compound:

| Parameter | Value (MPa⁰.⁵) |

| δD | 18.1 |

| δP | 9.5 |

| δH | 6.0 |

Using these estimated HSPs, we can predict the solubility of this compound in a range of common organic solvents. The following table presents the HSPs for various solvents and the calculated Ra value, which serves as a predictor of solubility. A lower Ra value suggests better solubility.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (Predicted Solubility) |

| Acetone | 15.5 | 10.4 | 7.0 | 5.5 |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.1 |

| Benzene | 18.4 | 0.0 | 2.0 | 10.3 |

| 1-Butanol | 16.0 | 5.7 | 15.8 | 11.2 |

| Chloroform | 17.8 | 3.1 | 5.7 | 6.5 |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 11.8 |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.0 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.1 |

| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 8.0 |

| 1,4-Dioxane | 17.5 | 1.8 | 9.0 | 8.4 |

| Ethanol | 15.8 | 8.8 | 19.4 | 13.8 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.1 |

| Heptane | 15.3 | 0.0 | 0.0 | 12.2 |

| Hexane | 14.9 | 0.0 | 0.0 | 12.5 |

| Isopropanol | 15.8 | 6.1 | 16.4 | 11.5 |

| Methanol | 14.7 | 12.3 | 22.3 | 17.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.9 |

| Toluene | 18.0 | 1.4 | 2.0 | 9.0 |

| Water | 15.5 | 16.0 | 42.3 | 37.2 |

Disclaimer: These Ra values are predictions based on estimated HSPs for the solute. Experimental verification is crucial for definitive solubility assessment.

Experimental Determination of Solubility: A Validated Gravimetric Protocol

While theoretical predictions are invaluable for initial solvent screening, experimental determination remains the gold standard for obtaining accurate solubility data. The gravimetric method is a robust and widely used technique for this purpose.[1][2]

Principle: A saturated solution of the solute in the solvent of interest is prepared at a specific temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Methodology:

-

Preparation:

-

Ensure all glassware is scrupulously clean and dry.

-

Accurately weigh several vials for collecting the saturated solution.

-

-

Sample Preparation:

-

To a series of vials, add a known volume of the organic solvent to be tested.

-

Add an excess of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid is essential.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker set to the desired experimental temperature.

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sampling:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a volumetric pipette fitted with a filter to prevent the transfer of any solid particles.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry evaporating dish or vial.

-

Gently evaporate the solvent. This can be achieved by using a rotary evaporator, a vacuum oven at a temperature well below the boiling point of the solute, or a gentle stream of inert gas (e.g., nitrogen).

-

-

Drying and Weighing:

-

Once the solvent is fully evaporated, place the dish or vial in a vacuum oven at a moderate temperature to remove any residual solvent until a constant weight is achieved.

-

Cool the dish or vial in a desiccator to room temperature before weighing it on an analytical balance.

-

-

Calculation:

-

The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(Mass of vial + dried solute) - (Mass of empty vial)] / (Volume of supernatant collected in mL) * 100

-

Causality in Experimental Choices and Self-Validating Systems

Why continuous agitation during equilibration? Continuous agitation ensures that the entire volume of the solvent is in constant contact with the solid solute, accelerating the dissolution process and ensuring that equilibrium is reached in a reasonable timeframe. Without it, concentration gradients could form, leading to an underestimation of the true solubility.

The importance of temperature control: Solubility is highly dependent on temperature.[3][4] Maintaining a constant and accurately known temperature throughout the equilibration and sampling process is critical for obtaining reproducible and meaningful data.

Filtration during sampling as a self-validating step: The use of a filter when withdrawing the supernatant is a critical self-validating step. It ensures that only the dissolved solute is transferred for analysis. Any presence of solid particles in the final weighed sample would artificially inflate the calculated solubility. The clarity of the collected supernatant serves as a visual confirmation of proper technique.

Drying to a constant weight: This is another crucial self-validating measure. It confirms that all the solvent has been removed and that the final weight corresponds solely to the dissolved solute. Consecutive weighings with negligible difference indicate the completion of the drying process.

Conclusion: From Prediction to Practical Application

This guide has provided a dual approach to understanding the solubility of this compound in organic solvents. The theoretical framework of Hansen Solubility Parameters offers a powerful predictive tool for rapid solvent screening, enabling researchers to narrow down the vast landscape of potential solvents to a manageable few. The detailed gravimetric protocol provides a robust and reliable method for obtaining accurate experimental solubility data, which is indispensable for process development and optimization. By combining these theoretical and practical approaches, researchers in drug development and related fields can confidently and efficiently navigate the critical parameter of solubility, ultimately accelerating the journey from molecule to medicine.

References

-

Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Course Hero. Available at: [Link]

-

Pyrimidine - Solubility of Things. Solubility of Things. Available at: [Link]

-

Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Available at: [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]

-

Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. National Institutes of Health. Available at: [Link]

-

Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. ResearchGate. Available at: [Link]

-

Hansen solubility parameter. Wikipedia. Available at: [Link]

-

HSP Basics | Practical Solubility Science. Prof Steven Abbott. Available at: [Link]

-

Designer Solvent Blends - Hansen Solubility Parameters. Prof Steven Abbott. Available at: [Link]

-

Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]

-

(PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. ResearchGate. Available at: [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

-

Pencil and Paper Estimation of Hansen Solubility Parameters. National Institutes of Health. Available at: [Link]

-

Determination of Solubility by Gravimetric Method. Pharmapproach. Available at: [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Stability and Storage of Ethyl 2-pyrimidinecarboxylate: A Technical Guide for Researchers

Introduction: The Pivotal Role of Ethyl 2-pyrimidinecarboxylate in Drug Discovery

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules, including antivirals, anticancer agents, and kinase inhibitors. The ester functionality at the 2-position provides a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for lead discovery and optimization. Given its foundational role, ensuring the chemical integrity and stability of this compound is paramount for the reproducibility of synthetic protocols and the quality of downstream applications. This guide provides an in-depth technical overview of the stability profile, recommended storage conditions, and methodologies for assessing the integrity of this critical reagent.

Chemical Stability Profile: Understanding the Intrinsic Properties

The stability of this compound is governed by the chemical reactivity of its two key functional groups: the pyrimidine ring and the ethyl ester. While specific, comprehensive stability studies on this exact molecule are not extensively published, its degradation profile can be predicted based on the known chemistry of these moieties.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| Appearance | Colorless to light yellow liquid/solid | |

| Storage Temperature | 2-8°C is commonly recommended |

Potential Degradation Pathways

Understanding the potential routes of degradation is the first step in designing effective storage and handling protocols. For this compound, the primary concerns are hydrolysis, photodegradation, and thermal decomposition.

Caption: Potential degradation pathways for this compound.

-

Hydrolysis: The ethyl ester group is susceptible to both acid- and base-catalyzed hydrolysis. This reaction would yield pyrimidine-2-carboxylic acid and ethanol. The rate of hydrolysis is expected to increase at pH extremes and with elevated temperatures. Due to the presence of the electron-withdrawing pyrimidine ring, the ester is likely more susceptible to base-catalyzed hydrolysis.

-

Photodegradation: Aromatic heterocyclic compounds like pyrimidine can be sensitive to light, particularly in the UV spectrum. Photodegradation can lead to complex reaction pathways, including ring opening and the formation of various photoproducts. Studies on other pyrimidine-containing molecules have shown that photodegradation can be a significant stability concern.

-

Thermal Decomposition: At elevated temperatures, esters can undergo thermal decomposition. For aromatic esters, decarboxylation can be a potential degradation pathway, although this typically requires high temperatures.

Optimal Storage and Handling: A Proactive Approach to Preserving Integrity

Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential hydrolytic and thermal degradation. |

| Light | Store in an amber vial or in the dark | To protect against photodegradation from UV and ambient light. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent potential oxidative degradation, although this is a lesser concern than hydrolysis. |

| Container | Tightly sealed, non-reactive container (e.g., glass) | To prevent contamination and exposure to moisture. |

Handling Best Practices

-

Inert Handling: For long-term storage or when handling small quantities where surface area to volume ratio is high, it is advisable to handle the compound under an inert atmosphere to minimize exposure to moisture and air.

-

Aliquotting: To avoid repeated freeze-thaw cycles and minimize exposure of the bulk material to the atmosphere, it is recommended to aliquot the compound into smaller, single-use vials.

-

Solvent Selection: When preparing solutions, use dry, high-purity solvents to minimize the risk of hydrolysis.

Experimental Protocols for Stability Assessment: A Self-Validating System

To rigorously assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to intentionally induce degradation.[1][2]

Forced Degradation Workflow

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodologies

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for a defined period (e.g., 8 hours).

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Place a vial of the stock solution in a calibrated oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).

-

Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

3. Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial to separate the intact drug from its degradation products.[1] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Recommended HPLC Method Parameters:

| Parameter | Recommendation |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (determined by UV scan) |

| Injection Volume | 10 µL |

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision, and robustness.[3]

Conclusion: Ensuring Quality and Reproducibility

The stability of this compound is a critical factor that can influence the outcome of research and development projects. By understanding its potential degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the integrity of this vital building block. Furthermore, the application of systematic stability testing through forced degradation studies and the development of a validated stability-indicating analytical method are essential for guaranteeing the quality and reproducibility of experimental results. This proactive approach to stability management will ultimately contribute to the successful advancement of drug discovery programs.

References

-

Stability testing of existing active substances and related finished products. European Medicines Agency. (2023). [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology. [Link]

-

ICH Harmonised Tripartite Guideline Q1A (R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). [Link]

-

ICH Harmonised Tripartite Guideline Q2 (R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). [Link]

-

HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. (2025). [Link]

-

Analytical Method Validation for Quality Assurance and Process Validation Professionals. IVT Network. (2020). [Link]

Sources

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 2-pyrimidinecarboxylate

Introduction: Accelerating Pyrimidine Synthesis with Microwave Technology

Pyrimidine scaffolds are fundamental heterocyclic motifs in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1] Ethyl 2-pyrimidinecarboxylate, in particular, serves as a versatile building block in the synthesis of more complex molecules for drug discovery and agrochemical development.[2] Traditional methods for pyrimidine synthesis often involve lengthy reaction times and harsh conditions.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering dramatic rate enhancements, increased yields, and improved product purities.[4] This application note provides a detailed protocol for the efficient synthesis of this compound utilizing microwave irradiation, designed for researchers and professionals in organic synthesis and drug development.

The primary mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can accelerate reactions that are typically slow under conventional heating.

Strategic Approach: A Two-Step, One-Pot Microwave Protocol

The synthesis of this compound can be efficiently achieved through a microwave-assisted, two-step, one-pot process. This strategy involves:

-

Pinner-type Cyclization: Formation of the pyrimidine ring via the condensation of a suitable 1,3-dicarbonyl compound with formamidine.

-

In-situ Esterification: Subsequent esterification of the intermediate pyrimidine-2-carboxylic acid with ethanol under microwave irradiation.

This approach minimizes handling and purification of intermediates, thereby improving overall efficiency.

Reaction Mechanism and Rationale

The synthesis proceeds via a well-established Pinner-type reaction mechanism for the initial cyclization.[5][6] A 1,3-dicarbonyl equivalent reacts with formamidine, which provides the N-C-N fragment, to form the pyrimidine ring.[7] Following the cyclization, the carboxylic acid intermediate is esterified with ethanol, catalyzed by an acid, in a Fischer-type esterification.[8] Microwave irradiation significantly accelerates both the cyclization and esterification steps.[9]

Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW | CAS No. | Supplier |

| Malondialdehyde tetraethyl acetal | C₁₁H₂₄O₄ | 220.31 | 122-31-6 | Sigma-Aldrich |

| Formamidine acetate salt | C₃H₈N₂O₂ | 104.11 | 3473-63-0 | Sigma-Aldrich |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | Sigma-Aldrich |

| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | 7664-93-9 | Sigma-Aldrich |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Sigma-Aldrich |

| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Sigma-Aldrich |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |

Instrumentation

A dedicated microwave reactor for organic synthesis equipped with temperature and pressure sensors is required. Domestic microwave ovens should not be used for this procedure due to safety concerns.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine malondialdehyde tetraethyl acetal (1 mmol, 220 mg), formamidine acetate salt (1.1 mmol, 114 mg), and anhydrous ethanol (5 mL).

-

Acid Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the reaction mixture.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes. The pressure should be monitored and not exceed the vessel's limits.

-

Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50°C) before opening.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel containing 20 mL of diethyl ether.

-

Wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with 15 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

-

Data Summary

| Parameter | Value |

| Reactants | Malondialdehyde tetraethyl acetal, Formamidine acetate salt, Ethanol |

| Catalyst | Sulfuric Acid |

| Microwave Temperature | 120°C |

| Microwave Time | 15 minutes |

| Expected Yield | 75-85% (based on similar reactions) |

| Product | This compound |

Visualizing the Workflow

Caption: Workflow for the microwave-assisted synthesis of this compound.

Safety Precautions

-

Microwave Safety: Only use a microwave reactor designed for chemical synthesis.[10] Never use a domestic microwave oven. Ensure the reaction vessel is properly sealed and do not exceed the recommended pressure and temperature limits for the vessel. Allow the vessel to cool completely before opening.

-

Chemical Hazards:

-

Formamidine acetate salt: May cause skin and eye irritation, and may cause an allergic skin reaction.[11] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Malondialdehyde tetraethyl acetal: Handle in a well-ventilated area.

-

Concentrated Sulfuric Acid: Corrosive. Handle with extreme care using appropriate PPE.

-

-

General Precautions: Perform the reaction in a well-ventilated fume hood.

Conclusion

This application note details a robust and efficient microwave-assisted protocol for the synthesis of this compound. The use of microwave irradiation significantly reduces reaction times and offers a greener alternative to conventional heating methods. This protocol provides a valuable tool for researchers in medicinal chemistry and drug development, facilitating the rapid synthesis of this important heterocyclic building block.

References

-

Pinner Pyrimidine Synthesis. (n.d.). Slideshare. Retrieved from [Link]

- Patole, S. S., et al. (n.d.).

-

Pinner Pyrimidine Synthesis. (n.d.). Slideshare. Retrieved from [Link]

- Bansal, S., Chaudhary, N., & Kothiyal, P. (n.d.).

- Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl)

- Walling, D., et al. (n.d.). Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory.

- Wang, J., et al. (n.d.).

- (2025-09-02). Synthesis of Pyrimidines and its Bio-evaluation.

- Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. (2024). PMC.

- Synthesis of Pyrimidine Deriv

- Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine deriv

- Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. (2022). MDPI.

- [Effects of occupational exposure to formamidines on cardiovascular functions]. (n.d.). PubMed.

- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.

- SAFETY D

- Chighine, A., et al. (2009).

- Formamidine acetic acid salt - SAFETY D

- Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. (n.d.). Semantic Scholar.

- A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids. (n.d.). RSC Publishing.

- Pyrimidine-2-carboxylic acid. (n.d.). Chem-Impex.

- Safety D

- Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (2019). MURAL - Maynooth University Research Archive Library.

- Malondialdehyde as a Potential Oxidative Stress Marker for Allergy-Oriented Diseases: An Upd

- A one-pot microwave assisted synthesis of ethyl 7,7-dimethyl-5-oxo-4-aryl-2-[(arylsulfonyl)methyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates under solvent-free condition and their selective cyclooxgenase (COX-1 &COX-2). (2025-06-17).

- (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. questjournals.org [questjournals.org]

- 4. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 7. bu.edu.eg [bu.edu.eg]

- 8. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]

- 9. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. fishersci.com [fishersci.com]

Application Note: Ethyl 2-Pyrimidinecarboxylate as a Strategic Building Block for Kinase Inhibitors

Executive Summary

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold is ubiquitous, traditionally utilized via 2,4-diamino or 2-amino-4-aryl substitution patterns (e.g., Palbociclib, Imatinib). However, Ethyl 2-pyrimidinecarboxylate offers a distinct "vector of exploration." Unlike the standard nitrogen-linked C2 substituents, this building block introduces a carbon-linked electrophilic handle at the C2 position.

This guide details the strategic application of this compound to generate novel kinase inhibitors. It focuses on accessing C2-carboxamide motifs (which alter hydrogen-bonding donor/acceptor patterns in the hinge region) and C2-heterocyclic fusions.

Chemical Profile & Handling

This compound is an electron-deficient heteroaromatic ester. Its reactivity is dominated by the high electrophilicity of the carbonyl carbon, enhanced by the adjacent electron-withdrawing pyrimidine ring.

Table 1: Physicochemical Properties

| Property | Value | Relevance to Synthesis |

| CAS Number | 42839-08-7 | Unique identifier for sourcing. |

| MW | 152.15 g/mol | Low MW allows for significant fragment growth (Fragment-Based Drug Design). |

| Boiling Point | 103 °C (12 mmHg) | Can be purified by vacuum distillation if required. |

| Solubility | DCM, MeOH, EtOAc | Compatible with standard organic synthesis solvents. |

| Stability | Moisture Sensitive | Store under inert atmosphere; prone to hydrolysis to the acid (inactive zwitterion). |

| Reactivity | High (Electrophilic) | Reacts rapidly with amines/hydrazines; no catalyst often required. |

Strategic Application: The "Vector Analysis"

The primary value of this building block is Scaffold Hopping . By replacing the traditional C2-amino group (H-bond donor) with a C2-carboxamide or C2-heterocycle, you alter the interaction with the kinase hinge region.

Hinge Binding Logic

-

Standard 2-Aminopyrimidine: N1 (Acceptor) + C2-NH (Donor).

-

2-Carboxamide Derivative: N1 (Acceptor) + C2-C=O (Acceptor) + Amide-NH (Donor).

This modified motif is critical for:

-

Overcoming Resistance: Altering the H-bond network can bypass steric clashes from gatekeeper mutations (e.g., T790M in EGFR).

-

Selectivity: The C2-carbonyl can pick up unique water-mediated H-bonds or interactions with non-conserved residues in the solvent-exposed front pocket.

Visualization: Synthetic Workflows

The following diagram illustrates the three primary workflows starting from this compound.

Caption: Divergent synthetic pathways from the C2-ester handle. Green path yields direct hinge binders; Yellow path yields fused cores.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The progression of the reaction is visually distinct (precipitation) or easily monitored via TLC, ensuring high reliability.

Protocol A: Direct Aminolysis (Synthesis of Pyrimidine-2-Carboxamides)

Target: Creation of a "Tail" for solvent pocket interaction.

Mechanism: Nucleophilic Acyl Substitution. The electron-deficient pyrimidine ring activates the ester, making it more reactive than a standard benzoate.

Materials:

-

This compound (1.0 equiv)

-

Primary Amine (e.g., Aniline or Benzylamine derivative) (1.2 equiv)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst (Optional): 10 mol% Acetic Acid (if amine is sluggish)

Step-by-Step Procedure:

-

Dissolution: Dissolve this compound (1.0 mmol, 152 mg) in EtOH (5 mL) in a round-bottom flask.

-

Addition: Add the primary amine (1.2 mmol) in one portion.

-

Checkpoint: If the amine is a liquid, add neat. If solid, dissolve in minimal EtOH.

-

-

Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours.

-

TLC Monitoring: Eluent 50% EtOAc/Hexanes. The starting ester (high Rf) should disappear; the amide product (lower Rf) will appear.

-

-

Work-up (Self-Validating Step): Cool the reaction to room temperature.

-

Observation: In many cases, the product will crystallize directly from the cool ethanol.

-

If Solid Forms: Filter and wash with cold EtOH.

-

If No Solid: Evaporate solvent, redissolve in DCM, wash with 1M HCl (to remove excess amine) and Brine. Dry over MgSO4.

-

-

Yield: Typical yields are 75–90%.[1]

Protocol B: Hydrazinolysis & Cyclization (Synthesis of Triazolopyrimidines)

Target: Fused tricyclic cores (Scaffold Morphing).

Materials:

Step-by-Step Procedure:

-

Hydrazide Formation: Dissolve the ester (1.0 equiv) in EtOH (10 volumes). Add Hydrazine Hydrate (3.0 equiv) dropwise at 0 °C.

-

Stirring: Allow to warm to RT and stir for 2 hours.

-

Visual Check: A white precipitate (Pyrimidine-2-carbohydrazide) usually forms within 30 minutes.

-

-

Isolation: Filter the solid, wash with cold EtOH, and dry under vacuum. (Yield >90%).

-

Cyclization (The "Locking" Step): Suspend the hydrazide in Triethyl Orthoformate (as solvent and reagent). Reflux for 3 hours.

-

Result: Formation of [1,2,4]Triazolo[1,5-a]pyrimidine . This locks the conformation and creates a planar, rigid kinase inhibitor core.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Aminolysis | Hydrolysis of ester by wet solvent. | Use anhydrous EtOH/MeOH and dry glassware. |

| Incomplete Reaction | Amine is sterically hindered or electron-poor. | Switch solvent to Toluene/Dioxane and heat to 110 °C in a sealed tube. Use AlMe3 (Weinreb amidation conditions) for unreactive anilines. |

| Product is Oily | Impurities or remaining solvent. | Triturate with Diethyl Ether or Pentane to induce crystallization. |

Case Studies & Biological Context

Case Study: HPK1 Inhibitors

Recent medicinal chemistry campaigns targeting Hematopoietic Progenitor Kinase 1 (HPK1) have utilized carboxamide linkers to engage the hinge region (Glu92).[5] While 4-amino-pyrimidine-5-carboxamides are more common, the 2-carboxamide vector allows for exploration of the "sugar pocket" or solvent front, often improving solubility and pharmacokinetic profiles compared to purely aromatic stacks [1].

Case Study: JAK/FLT3 Inhibitors

Derivatives of pyrimidine-2-carboxylic acid have been successfully cyclized to form pyrrolo[2,3-d]pyrimidines. These bicyclic systems mimic the purine core of ATP, with the C2-substituent directing selectivity between JAK family members by exploiting subtle differences in the gatekeeper residue [2].

References

-

Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors. Journal of Medicinal Chemistry. (2021).

-

Synthesis of Ethyl Pyrimidine-Quinolincarboxylates as LDH Inhibitors. International Journal of Molecular Sciences. (2024).

-

Pyrimidines in Drug Discovery. PharmaBlock White Paper.

-

Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molbank. (2013). (Demonstrates hydrazinolysis protocols relevant to ester reactivity).

Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Divergent Synthesis of Antimicrobial Pharmacophores from Ethyl 2-pyrimidinecarboxylate

Abstract & Strategic Rationale

The global rise of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the rapid development of novel chemical entities (NCEs).

Ethyl 2-pyrimidinecarboxylate represents a high-value starting material for medicinal chemistry due to its "privileged" pyrimidine core—a structural motif ubiquitous in biology (DNA/RNA bases) and pharmacology (e.g., trimethoprim, pyrimethamine). The ester functionality at the C2 position is electronically activated by the adjacent ring nitrogens, making it a highly reactive electrophile for nucleophilic substitution.

This guide details a divergent synthetic strategy to transform this ester into two distinct classes of antimicrobial agents:

-

N-acylhydrazones (Schiff Bases): Flexible linkers often associated with iron chelation and inhibition of DNA synthesis.

-

1,3,4-Oxadiazoles: Rigid, lipophilic bioisosteres of amides/esters that improve metabolic stability and membrane permeability.

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathway from the parent ester to the target antimicrobial libraries.

Figure 1: Divergent synthetic workflow converting the C2-ester into hydrazide and subsequent antimicrobial scaffolds.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrimidine-2-carbohydrazide (The Gateway)

This reaction exploits the electron-deficient nature of the pyrimidine ring, which activates the C2-ester toward nucleophilic attack by hydrazine.

Reagents:

-

This compound (10 mmol)

-

Hydrazine hydrate (99%, 50 mmol)

-

Absolute Ethanol (30 mL)

Procedure:

-

Dissolution: Dissolve 10 mmol of this compound in 30 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add hydrazine hydrate (50 mmol) dropwise at room temperature.

-

Causality: We use a 5:1 molar excess of hydrazine to prevent the formation of the symmetrical dimer (N,N'-di(pyrimidine-2-carbonyl)hydrazine), which is a common side product if the hydrazine concentration is too low.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1). The ester spot (high Rf) should disappear, replaced by a lower Rf hydrazide spot.

-

Isolation: Cool the reaction mixture to 0°C in an ice bath. The product usually precipitates as a white or off-white solid.

-

Filtration: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL) to remove excess hydrazine, and dry.

-

Recrystallization: Recrystallize from ethanol/water if necessary.

Validation Criteria:

-

Melting Point: Sharp range (typically >180°C, verify against literature).

-

IR Spectroscopy: Appearance of NH/NH2 doublets (3100–3300 cm⁻¹) and amide carbonyl (1650–1690 cm⁻¹).

Protocol B: Library Synthesis of N-acylhydrazones (Schiff Bases)

Hydrazones contain the azomethine -NH-N=CH- proton, a critical pharmacophore for binding to bacterial enzymes (e.g., enoyl-ACP reductase).

Reagents:

-

Pyrimidine-2-carbohydrazide (1 mmol)

-

Substituted Aromatic Aldehyde (1 mmol) (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)

-

Ethanol (15 mL)

-

Glacial Acetic Acid (2–3 drops)

Procedure:

-

Setup: Suspend the hydrazide (1 mmol) in ethanol (15 mL).

-

Activation: Add the aromatic aldehyde (1 mmol) followed by catalytic glacial acetic acid.

-

Causality: The acid catalyst protonates the aldehyde carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazide nitrogen.

-

-

Reflux: Reflux for 3–8 hours. The suspension often clears as the reaction proceeds, then the product precipitates.

-

Workup: Cool to room temperature. Filter the precipitate. Wash with cold ethanol and diethyl ether.

Key SAR Insight: Electron-withdrawing groups (NO2, Cl, F) on the aldehyde phenyl ring typically enhance lipophilicity and antimicrobial potency [1].

Protocol C: Cyclization to 1,3,4-Oxadiazoles[1]

Cyclization locks the molecule into a rigid, planar conformation, often improving binding affinity to target pockets and metabolic stability compared to the open-chain hydrazone.

Reagents:

-

N-acylhydrazone (from Protocol B) OR Pyrimidine-2-carbohydrazide + Carboxylic Acid

-

Phosphorus Oxychloride (POCl3) (5 mL)

Procedure:

-

Reaction: Place the N-acylhydrazone (1 mmol) in a dry flask. Add POCl3 (5 mL).

-

Safety Note: POCl3 is corrosive and reacts violently with water. Perform in a fume hood.

-

-

Reflux: Reflux at 100–110°C for 6–8 hours.

-

Quenching: Cool the mixture. Pour the reaction mass slowly onto crushed ice with vigorous stirring. This hydrolyzes excess POCl3 and precipitates the oxadiazole.

-

Neutralization: Neutralize the aqueous suspension with solid NaHCO3 to pH 7–8.

-

Isolation: Filter the solid, wash with water, and recrystallize from ethanol.

Biological Evaluation: MIC Determination

To validate the antimicrobial potential, Minimum Inhibitory Concentration (MIC) assays must be performed following CLSI guidelines.

Figure 2: Standard workflow for MIC determination against ESKAPE pathogens.

Data Presentation Standard

When reporting your results, organize data to highlight Structure-Activity Relationships (SAR).

Table 1: Mock Data Structure for Reporting

| Compound ID | R-Substituent | MIC (S. aureus) µg/mL | MIC (E. coli) µg/mL | LogP (Calc) |

| PYR-H (Control) | -H | >100 | >100 | 0.8 |

| PYR-01 | 4-NO2-Phenyl | 12.5 | 25.0 | 2.1 |

| PYR-02 | 2,4-Cl-Phenyl | 6.25 | 12.5 | 3.4 |

| PYR-OX-01 | (Oxadiazole analog) | 3.12 | 6.25 | 2.9 |

Note: Increased lipophilicity (LogP) in PYR-02 and the rigid oxadiazole scaffold in PYR-OX-01 generally correlate with better membrane permeation and lower MIC values.

References

-

Kethireddy, S. et al. (2015).[2] Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal. Available at: [Link]

-

Mishra, A. et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. Available at: [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

- Verma, G. et al. (2020). 1,3,4-Oxadiazole: A Scientometric Analysis of its Pharmacological Potential. Current Drug Discovery Technologies. (General reference for Oxadiazole scaffold utility).

Sources

Application Note: Catalytic Synthesis of Ethyl 2-Pyrimidinecarboxylate

Topic: Catalytic methods for the synthesis of Ethyl 2-pyrimidinecarboxylate Content Type: Application Note & Protocol Guide

Executive Summary

This compound is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for bioactive pyrimidine derivatives, including inhibitors of kinases (e.g., CK2, LDH) and various antiviral agents. While traditional stoichiometric methods (e.g., Pinner reaction of nitriles) exist, they often suffer from harsh conditions and waste generation.

This guide details two advanced catalytic methodologies for its synthesis, prioritizing atom economy and scalability:

-

Homogeneous Catalysis: Palladium-Catalyzed Alkoxycarbonylation of 2-Chloropyrimidine. (Preferred for research/gram-scale).

-

Acid Catalysis: Ethanolysis of 2-Cyanopyrimidine (Preferred for industrial/kilo-scale).

Method A: Palladium-Catalyzed Alkoxycarbonylation

Best for: Laboratory scale (1g – 100g), library synthesis, and late-stage functionalization.

Mechanistic Insight

This transformation utilizes a Palladium(0)/Palladium(II) catalytic cycle.[1] The reaction overcomes the inherent inertness of the C-Cl bond through the use of electron-rich bidentate phosphine ligands, which facilitate the oxidative addition of the electron-deficient 2-chloropyrimidine.

The Catalytic Cycle:

-

Oxidative Addition: Pd(0) inserts into the C-Cl bond of 2-chloropyrimidine.

-

CO Insertion: Carbon monoxide coordinates and inserts, forming a Pd-acyl species.

-

Nucleophilic Attack: Ethanol attacks the acyl carbonyl.

-

Reductive Elimination: The ester is released, and the base regenerates Pd(0) by neutralizing HCl.

Visualization: Catalytic Cycle

Caption: Figure 1. Palladium-catalyzed carbonylation cycle utilizing dppf ligand for stabilization.

Experimental Protocol (Standardized)

Reagents:

-

Substrate: 2-Chloropyrimidine (1.0 equiv, 10 mmol, 1.14 g)

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] (2 mol%, 0.2 mmol, 45 mg)

-

Ligand: 1,1'-Bis(diphenylphosphino)ferrocene [dppf] (3 mol%, 0.3 mmol, 166 mg)[2]

-

Solvent/Nucleophile: Absolute Ethanol (30 mL, degassed)

-

Base: Triethylamine (Et₃N) (2.0 equiv, 20 mmol, 2.8 mL)

-

Gas: Carbon Monoxide (CO) (Balloon for small scale; 10 bar for optimization)

Step-by-Step Workflow:

-

Catalyst Pre-complexation: In a dry Schlenk tube under Argon, combine Pd(OAc)₂ and dppf in 5 mL of ethanol. Stir at room temperature for 15 minutes to form the active Pd-ligand complex (solution turns from orange to reddish-brown).

-

Substrate Addition: Add 2-chloropyrimidine and triethylamine to the catalyst mixture. Add the remaining ethanol (25 mL).

-

Inert Gas Exchange:

-

Autoclave Method (Recommended): Transfer the mixture to a stainless steel autoclave. Purge 3 times with CO. Pressurize to 10 bar (150 psi) .

-

Balloon Method: Purge the Schlenk flask with CO for 5 minutes. Attach a double-balloon reservoir of CO.

-

-

Reaction: Heat the vessel to 100°C with vigorous magnetic stirring (800 rpm). Maintain for 16–24 hours .

-

Workup:

-

Cool to room temperature. Vent carefully (in a fume hood).

-

Filter the mixture through a pad of Celite to remove Pd black and salts. Rinse with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The residue is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc 8:2).

Expected Yield: 85–92% Key Quality Attribute: ¹H NMR (CDCl₃): δ 8.95 (d, 2H), 7.45 (t, 1H), 4.50 (q, 2H), 1.45 (t, 3H).

Method B: Acid-Catalyzed Ethanolysis (Pinner-Type)

Best for: Large-scale manufacturing (>1 kg) where CO gas handling is restrictive.

Mechanistic Insight